molecular formula C36H34Cl2Si B12577665 Silane, bis[4-(4-chlorophenyl)-1,4-dihydro-2-methyl-1-azulenyl]dimethyl- CAS No. 209121-53-9

Silane, bis[4-(4-chlorophenyl)-1,4-dihydro-2-methyl-1-azulenyl]dimethyl-

Cat. No.: B12577665
CAS No.: 209121-53-9
M. Wt: 565.6 g/mol
InChI Key: XRSBIYVVKZSCLA-UHFFFAOYSA-N
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Description

Silane, bis[4-(4-chlorophenyl)-1,4-dihydro-2-methyl-1-azulenyl]dimethyl- is a complex organosilicon compound with the molecular formula C36H34Cl2Si. This compound is characterized by its unique structure, which includes two 4-chlorophenyl groups and two 1,4-dihydro-2-methyl-1-azulenyl groups attached to a central silicon atom. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, bis[4-(4-chlorophenyl)-1,4-dihydro-2-methyl-1-azulenyl]dimethyl- typically involves the reaction of 4-chlorophenyl and 1,4-dihydro-2-methyl-1-azulenyl derivatives with a silicon-containing reagent. One common method involves the use of chlorosilanes as the silicon source. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Silane, bis[4-(4-chlorophenyl)-1,4-dihydro-2-methyl-1-azulenyl]dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives with different substituents.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanol derivatives, while substitution reactions can produce a variety of new compounds with different functional groups.

Scientific Research Applications

Silane, bis[4-(4-chlorophenyl)-1,4-dihydro-2-methyl-1-azulenyl]dimethyl- has several applications in scientific research:

    Chemistry: The compound is used as a precursor in the synthesis of other organosilicon compounds. Its unique structure makes it a valuable intermediate in the development of new materials.

    Medicine: The compound’s potential therapeutic properties are being explored, particularly in the treatment of diseases where organosilicon compounds have shown efficacy.

    Industry: In industrial applications, the compound is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Silane, bis[4-(4-chlorophenyl)-1,4-dihydro-2-methyl-1-azulenyl]dimethyl- exerts its effects involves interactions with specific molecular targets. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity. The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Silane, bis[4-(4-fluorophenyl)-1,4-dihydro-2-methyl-1-azulenyl]dimethyl-
  • Silane, bis[4-(4-bromophenyl)-1,4-dihydro-2-methyl-1-azulenyl]dimethyl-
  • Silane, bis[4-(4-methylphenyl)-1,4-dihydro-2-methyl-1-azulenyl]dimethyl-

Uniqueness

Silane, bis[4-(4-chlorophenyl)-1,4-dihydro-2-methyl-1-azulenyl]dimethyl- is unique due to the presence of the 4-chlorophenyl groups, which impart specific chemical properties such as increased reactivity in substitution reactions. The combination of these groups with the 1,4-dihydro-2-methyl-1-azulenyl moieties creates a compound with distinct physical and chemical characteristics, making it valuable for various applications.

Properties

CAS No.

209121-53-9

Molecular Formula

C36H34Cl2Si

Molecular Weight

565.6 g/mol

IUPAC Name

bis[4-(4-chlorophenyl)-2-methyl-1,4-dihydroazulen-1-yl]-dimethylsilane

InChI

InChI=1S/C36H34Cl2Si/c1-23-21-33-29(25-13-17-27(37)18-14-25)9-5-7-11-31(33)35(23)39(3,4)36-24(2)22-34-30(10-6-8-12-32(34)36)26-15-19-28(38)20-16-26/h5-22,29-30,35-36H,1-4H3

InChI Key

XRSBIYVVKZSCLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C1[Si](C)(C)C3C(=CC4=C3C=CC=CC4C5=CC=C(C=C5)Cl)C)C=CC=CC2C6=CC=C(C=C6)Cl

Origin of Product

United States

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